3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-8-7-16(13-19(18)27-2)20(23)21-10-12-28(24,25)22-11-9-15-5-3-4-6-17(15)14-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGGUEWNULVRJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide typically involves multiple steps. One common method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline compound through cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Neuropharmacological Studies
The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has indicated that it may inhibit acetylcholinesterase activity, thus enhancing acetylcholine levels in the brain. This mechanism is crucial for improving cognitive function and memory retention.
- Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition of acetylcholinesterase with IC50 values ranging from 5 to 15 µM. Molecular docking studies suggested strong binding affinity to the active site of the enzyme, indicating potential for development as an Alzheimer's treatment .
Anticancer Activity
Research has shown that 3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide exhibits promising anticancer properties. It has been tested against various cancer cell lines including breast (MCF-7) and lung (A549) cancers.
- Data Analysis :
Activity Type Cell Line IC50 (µM) Mechanism of Action Anticancer MCF-7 12 Induction of apoptosis via PI3K/Akt pathway inhibition Anticancer A549 10 Cell cycle arrest and apoptosis induction
This compound's mechanism involves the inhibition of critical signaling pathways responsible for cell proliferation and survival in cancer cells .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using lipopolysaccharide (LPS)-induced inflammation models showed a reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
- Research Findings : The compound significantly reduced cytokine levels at concentrations as low as 10 µM, suggesting its potential use in treating inflammatory conditions .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Variations in the sulfonyl group or substituents on the benzene ring can lead to derivatives with enhanced biological activity.
Synthesis Pathway Overview
- Starting Materials : Tetrahydroisoquinoline derivatives and sulfonyl chlorides.
- Reaction Conditions : Typically involves refluxing in a suitable solvent followed by purification through recrystallization or chromatography.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins to modulate their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Motifs and Core Similarities
The compound shares a benzamide backbone with several analogs, but key differences in substituents dictate functional divergence:
- Compound 11 (from ): Shares the 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl ethyl motif but lacks the 3,4-dimethoxy substitution. Its maximum Tanimoto similarity to the target compound is 0.7, suggesting reduced overlap in pharmacophoric features .
- 3-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide (): Replaces methoxy groups with a bromine atom at the benzamide’s 3-position. This halogenation likely alters lipophilicity and target engagement compared to the polar methoxy groups .
Substituent Effects on Drug-Likeness
Quantitative Estimate of Drug-likeness (QED) scores () provide insights:
- Target Compound : Predicted QED values fall within the "drug-like" range (0–2), owing to balanced hydrophobicity and hydrogen-bonding capacity from methoxy groups.
Physicochemical and Pharmacokinetic Profiles
Key Observations :
- Methoxy groups in the target compound reduce LogP compared to halogenated or sulfur-containing analogs, favoring CNS permeability for ion channel targets.
- The tetrahydroisoquinoline sulfonyl group distinguishes pharmaceutical candidates from agrochemicals, which prioritize high LogP for environmental stability .
Biological Activity
3,4-Dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a complex organic compound that belongs to the class of benzamides. Its structure includes a tetrahydroisoquinoline moiety which is known for various biological activities. This article aims to provide a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H26N2O5S. The compound features methoxy groups at the 3 and 4 positions on the benzamide ring and a sulfonyl group attached to the tetrahydroisoquinoline structure.
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. Research indicates that derivatives of tetrahydroisoquinoline can act as selective ligands for sigma receptors, particularly the sigma-2 receptor. These interactions are crucial in modulating various biochemical pathways associated with neuroprotection and cancer therapy.
Key Mechanisms:
- Sigma Receptor Interaction: The compound exhibits high affinity for sigma-2 receptors, which play roles in cell survival, proliferation, and apoptosis.
- Enzyme Inhibition: It may also inhibit certain enzymes involved in metabolic pathways related to cancer cell growth .
Biological Activities
The compound's biological activities have been explored in several studies:
- Anticancer Properties:
- Neuroprotective Effects:
-
Anticonvulsant Activity:
- Some derivatives exhibit anticonvulsant properties by acting as noncompetitive antagonists at AMPA receptors (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors), which are involved in excitatory neurotransmission.
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Study on Anticancer Activity: A study demonstrated that a derivative with a similar structure inhibited cell proliferation in various cancer cell lines through sigma receptor modulation .
- Neuroprotection Research: Another investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives in models of oxidative stress-induced neuronal injury. The results showed significant reduction in cell death compared to controls .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Sigma Receptor Affinity | Anticancer Activity | Neuroprotective Effect |
|---|---|---|---|
| Compound A | High | Yes | Moderate |
| Compound B | Moderate | Yes | High |
| This Compound | High | Yes | High |
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound contains a benzamide core with 3,4-dimethoxy substituents and a tetrahydroisoquinoline sulfonyl group linked via an ethyl spacer. The methoxy groups enhance lipophilicity, while the sulfonamide moiety contributes to hydrogen bonding and solubility. Key properties (e.g., logP, pKa) can be predicted using computational tools like MarvinSketch or experimentally determined via HPLC (reverse-phase) with varying pH mobile phases .
Q. What standardized protocols exist for synthesizing this compound?
Synthesis typically involves:
- Step 1: Sulfonylation of tetrahydroisoquinoline with chlorosulfonic acid.
- Step 2: Coupling the sulfonylated intermediate with 3,4-dimethoxybenzamide via ethylenediamine, using carbodiimide-based coupling agents (e.g., EDCI) in DMF at 60°C .
- Critical parameters: Reaction time (12–24 hr), solvent polarity, and stoichiometric ratios of reagents.
Q. How can researchers verify compound purity and structural integrity?
Use a combination of:
- HPLC-MS (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- NMR (¹H/¹³C) to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the tetrahydroisoquinoline ring).
- FT-IR to validate sulfonamide (SO₂ asymmetric stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays: Test against targets like sigma receptors (common for tetrahydroisoquinoline derivatives) using radioligand binding .
- Cell viability assays: Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with a target receptor?
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the crystal structure of the sigma-1 receptor (PDB ID: 5HK1).
- Analyze binding free energy (ΔG) and hydrogen-bond networks. Adjust substituents (e.g., methoxy vs. ethoxy) to improve affinity .
- Validate predictions with SPR (surface plasmon resonance) to measure kinetic parameters (KD, kon/koff) .
Q. What strategies resolve contradictions in reported biological activity data?
- Case example: If anti-inflammatory activity conflicts across studies, reassess:
- Assay conditions (e.g., LPS concentration in macrophage models).
- Structural analogs: Compare with 4-bromo-N-(2-sulfonamidoethyl)benzamide derivatives, noting substituent effects on COX-2 inhibition .
- Use meta-analysis to identify confounding variables (e.g., cell line heterogeneity, solvent DMSO vs. saline) .
Q. How can reaction fundamentals improve synthesis scalability?
- Apply ICReDD methodologies : Combine quantum chemical calculations (Gaussian 16) with experimental screening to optimize:
- Solvent selection (e.g., switch from DMF to THF for greener chemistry).
- Catalyst efficiency (e.g., Pd/C for hydrogenation steps) .
- Use DoE (Design of Experiments) to identify critical factors (temperature, pressure) for pilot-scale reactors .
Q. What advanced analytical techniques characterize degradation products under stress conditions?
- Forced degradation studies (acid/base hydrolysis, thermal stress):
- LC-QTOF-MS identifies hydrolyzed amide or demethylated products.
- X-ray crystallography resolves stereochemical changes in the tetrahydroisoquinoline ring .
Methodological Notes
- Safety: Adhere to lab protocols for sulfonamide handling (ventilation, PPE) .
- Data Reproducibility: Pre-register synthetic protocols on platforms like ChemRxiv.
- Collaboration: Partner with computational chemists (e.g., ICReDD) for reaction design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
